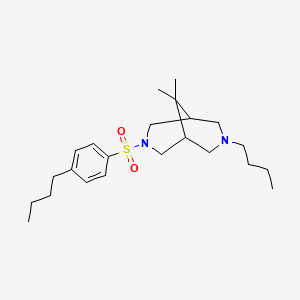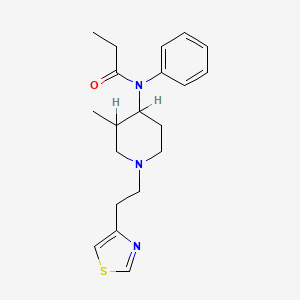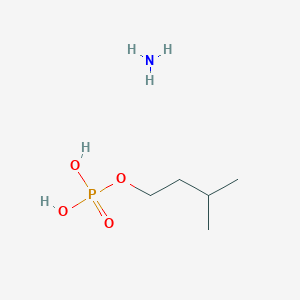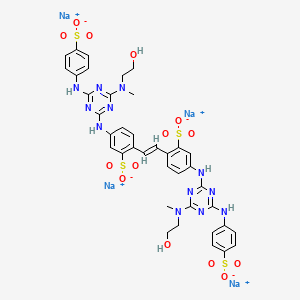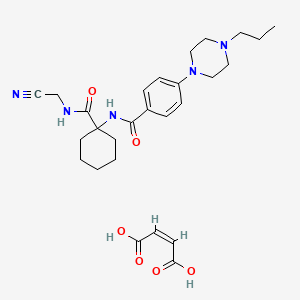
Ephedrine thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ephedrine thiocyanate is a chemical compound derived from ephedrine, an alkaloid found in the Ephedra plant. Ephedrine is well-known for its stimulant effects on the central nervous system and its use in traditional Chinese medicine. The thiocyanate derivative of ephedrine combines the properties of ephedrine with the unique characteristics of the thiocyanate group, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ephedrine thiocyanate can be synthesized through the reaction of ephedrine with thiocyanate salts. One common method involves heating ephedrine with sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH4SCN) under controlled conditions. For instance, heating ephedrine with two molar equivalents of ammonium thiocyanate for four hours can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ephedrine thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with altered chemical properties.
Substitution: The thiocyanate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used to replace the thiocyanate group, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ephedrine derivatives with different functional groups, while substitution reactions can produce a wide range of ephedrine analogs .
Wissenschaftliche Forschungsanwendungen
Ephedrine thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, promoting the formation of optically pure compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and receptor interactions.
Wirkmechanismus
Ephedrine thiocyanate exerts its effects through both direct and indirect mechanisms. It acts as an agonist for alpha-adrenergic and beta-adrenergic receptors, leading to vasoconstriction and bronchodilation. Additionally, it promotes the release of norepinephrine from sympathetic neurons, enhancing its stimulatory effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Ephedrine: The parent compound, known for its stimulant and decongestant properties.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological effects but different regulatory status.
Norephedrine: A metabolite of ephedrine with distinct pharmacokinetic properties.
Uniqueness: Ephedrine thiocyanate’s unique combination of the ephedrine backbone with the thiocyanate group imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in asymmetric synthesis and pharmacological research .
Eigenschaften
CAS-Nummer |
13900-17-9 |
|---|---|
Molekularformel |
C11H16N2OS |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;thiocyanic acid |
InChI |
InChI=1S/C10H15NO.CHNS/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1-3/h3-8,10-12H,1-2H3;3H/t8-,10-;/m0./s1 |
InChI-Schlüssel |
RHPLXTLBWAZINH-GNAZCLTHSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(#N)S |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.C(#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


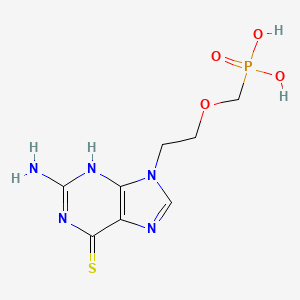

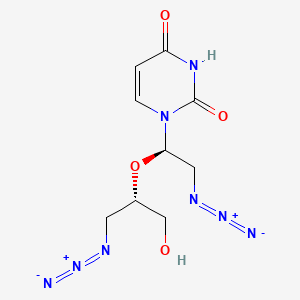
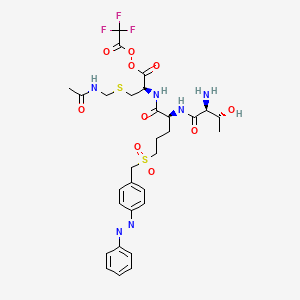

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
